3-(Dimethylamino)-4-methoxybenzoic acid
Overview
Description
3-(Dimethylamino)-4-methoxybenzoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a dimethylamino group at the 3-position and a methoxy group at the 4-position
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 4-(dimethylamino)benzoic acid, have been found to interact with targets like the replicase polyprotein 1ab and orf1a polyprotein in sars-cov .
Mode of Action
For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, a compound with a similar structure, acts through a mechanism where the carbonyl of the acid attacks the carbodiimide, followed by a proton transfer .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
Related compounds, such as 4-(dimethylamino)benzoic acid, have been found to have certain pharmacokinetic properties, including protein binding and volume of distribution .
Result of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-(Dimethylamino)-4-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the quantification of enzyme activities. It is commonly used to measure the activity of peroxidase and manganese peroxidase . The compound interacts with these enzymes by serving as a substrate, which undergoes oxidation in the presence of the enzyme, leading to a measurable change in absorbance. This interaction is crucial for understanding the enzyme kinetics and the catalytic mechanisms of peroxidases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of peroxidase enzymes within cells, leading to changes in oxidative stress levels and subsequent cellular responses . Additionally, its impact on gene expression can alter the production of proteins involved in metabolic pathways, thereby influencing overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for peroxidase enzymes, where it undergoes oxidation, resulting in the formation of a colored product that can be quantified . This oxidation process involves the transfer of electrons from the compound to the enzyme, leading to enzyme activation and subsequent catalytic reactions. The changes in gene expression observed with this compound are likely due to its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy in biochemical assays . Long-term studies have shown that the compound can influence cellular function over extended periods, with potential implications for chronic exposure and its impact on cellular health. The degradation products of the compound may also have distinct biological activities that need to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance enzyme activity and improve metabolic functions. At high doses, it can exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . Threshold effects are observed, where a specific dosage range results in optimal biochemical activity, while deviations from this range can lead to diminished or harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative metabolism. It interacts with enzymes such as peroxidases, which play a role in the detoxification of reactive oxygen species and the maintenance of cellular redox balance . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its concentration at target sites, influencing its biochemical activity and efficacy in experimental applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles, such as the cytoplasm or mitochondria, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals may play a role in directing the compound to these locations, ensuring its proper function within the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Nitration: The 4-methoxybenzoic acid is nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Dimethylation: The amino group is subsequently dimethylated using formaldehyde and formic acid or dimethyl sulfate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(Dimethylamino)-4-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)benzoic acid: Lacks the methoxy group at the 4-position.
4-Methoxybenzoic acid: Lacks the dimethylamino group at the 3-position.
3-Amino-4-methoxybenzoic acid: Contains an amino group instead of a dimethylamino group.
Uniqueness
3-(Dimethylamino)-4-methoxybenzoic acid is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(dimethylamino)-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-6-7(10(12)13)4-5-9(8)14-3/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUITXIBCUUIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516122 | |
Record name | 3-(Dimethylamino)-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197500-33-7 | |
Record name | 3-(Dimethylamino)-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197500-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethylamino)-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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